bis(2-methylpropyl) (2E,5E)-2,5-bis(2-{[(2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)cyclohexane-1,4-dicarboxylate
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Overview
Description
DIISOBUTYL 2,5-BIS{(E)-2-[2-OXO-2-(2-TOLUIDINO)ACETYL]HYDRAZONO}-1,4-CYCLOHEXANEDICARBOXYLATE is a complex organic compound that features multiple functional groups, including hydrazone, oxo, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIISOBUTYL 2,5-BIS{(E)-2-[2-OXO-2-(2-TOLUIDINO)ACETYL]HYDRAZONO}-1,4-CYCLOHEXANEDICARBOXYLATE typically involves multi-step organic reactions. The starting materials might include diisobutyl cyclohexanedicarboxylate and hydrazine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for such complex compounds usually involve optimization of the synthetic route to maximize efficiency and minimize costs. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
DIISOBUTYL 2,5-BIS{(E)-2-[2-OXO-2-(2-TOLUIDINO)ACETYL]HYDRAZONO}-1,4-CYCLOHEXANEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxo and hydrazone groups.
Substitution: The compound can participate in substitution reactions, particularly at the hydrazone and carboxylate groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, DIISOBUTYL 2,5-BIS{(E)-2-[2-OXO-2-(2-TOLUIDINO)ACETYL]HYDRAZONO}-1,4-CYCLOHEXANEDICARBOXYLATE can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential therapeutic properties. The presence of hydrazone and oxo groups suggests it could interact with biological targets, possibly serving as a lead compound for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its multifunctional nature.
Mechanism of Action
The mechanism by which DIISOBUTYL 2,5-BIS{(E)-2-[2-OXO-2-(2-TOLUIDINO)ACETYL]HYDRAZONO}-1,4-CYCLOHEXANEDICARBOXYLATE exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other hydrazone derivatives or cyclohexanedicarboxylate esters. These compounds share structural features but might differ in their specific functional groups or substituents.
Uniqueness
The uniqueness of DIISOBUTYL 2,5-BIS{(E)-2-[2-OXO-2-(2-TOLUIDINO)ACETYL]HYDRAZONO}-1,4-CYCLOHEXANEDICARBOXYLATE lies in its combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C34H42N6O8 |
---|---|
Molecular Weight |
662.7 g/mol |
IUPAC Name |
bis(2-methylpropyl) (2E,5E)-2,5-bis[[2-(2-methylanilino)-2-oxoacetyl]hydrazinylidene]cyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C34H42N6O8/c1-19(2)17-47-33(45)23-15-28(38-40-32(44)30(42)36-26-14-10-8-12-22(26)6)24(34(46)48-18-20(3)4)16-27(23)37-39-31(43)29(41)35-25-13-9-7-11-21(25)5/h7-14,19-20,23-24H,15-18H2,1-6H3,(H,35,41)(H,36,42)(H,39,43)(H,40,44)/b37-27+,38-28+ |
InChI Key |
IBSTTZPWSKYDIN-RIGUPBQNSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C\2/C(C/C(=N\NC(=O)C(=O)NC3=CC=CC=C3C)/C(C2)C(=O)OCC(C)C)C(=O)OCC(C)C |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=C2CC(C(=NNC(=O)C(=O)NC3=CC=CC=C3C)CC2C(=O)OCC(C)C)C(=O)OCC(C)C |
Origin of Product |
United States |
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